(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate
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Overview
Description
(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate: is a chemical compound with the molecular formula C11H18F2N2O2 and a molecular weight of 248.27 . This compound is characterized by its unique structure, which includes a spirocyclic framework and fluorine atoms, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,6-diazaspiro[34]octane derivatives, have been found to exhibit potent antitubercular activity . Therefore, it is plausible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
It is known that nitrofuran carboxamide chemotypes, which this compound belongs to, undergo reduction with the bacterial enzyme machinery and generate reactive intermediates that are lethal to the bacterium itself .
Biochemical Pathways
The generation of reactive intermediates through the reduction of nitrofuran carboxamides is known to disrupt various biochemical processes within the bacterium, leading to its death .
Result of Action
The generation of reactive intermediates through the reduction of nitrofuran carboxamides is known to cause cellular damage, leading to the death of the bacterium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by fluorination to introduce the difluoro groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate: can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate: has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate (racemic form)
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate (other stereoisomers)
Other fluorinated spirocyclic compounds
Properties
IUPAC Name |
tert-butyl (4S)-3,3-difluoro-1,7-diazaspiro[3.4]octane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPRNRPYIYPRAN-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(C1)C(CN2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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